2-((p-Chlorophenoxy)acetyl)-1-(2-(dimethylamino)ethyl)pyrrole monohydrochloride
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Overview
Description
2-((p-Chlorophenoxy)acetyl)-1-(2-(dimethylamino)ethyl)pyrrole monohydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrrole ring substituted with a dimethylaminoethyl group and a chlorophenoxyacetyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((p-Chlorophenoxy)acetyl)-1-(2-(dimethylamino)ethyl)pyrrole monohydrochloride typically involves the following steps:
Formation of the Chlorophenoxyacetyl Intermediate: This step involves the reaction of p-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine to form p-chlorophenoxyacetyl chloride.
Pyrrole Ring Formation: The p-chlorophenoxyacetyl chloride is then reacted with 2-(dimethylamino)ethylamine to form the desired pyrrole ring structure.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((p-Chlorophenoxy)acetyl)-1-(2-(dimethylamino)ethyl)pyrrole monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-((p-Chlorophenoxy)acetyl)-1-(2-(dimethylamino)ethyl)pyrrole monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in
Properties
CAS No. |
14646-85-6 |
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Molecular Formula |
C16H20Cl2N2O2 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
2-[2-[2-(4-chlorophenoxy)acetyl]pyrrol-1-yl]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H19ClN2O2.ClH/c1-18(2)10-11-19-9-3-4-15(19)16(20)12-21-14-7-5-13(17)6-8-14;/h3-9H,10-12H2,1-2H3;1H |
InChI Key |
UXRVEOAAQYDLOE-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCN1C=CC=C1C(=O)COC2=CC=C(C=C2)Cl.[Cl-] |
Origin of Product |
United States |
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